5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule . It is offered by Benchchem for scientific research.
Synthesis Analysis
The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyridin-3-yl group, and an isoxazole-3-carboxamide group .Applications De Recherche Scientifique
Synthesis and Antiallergic Activity
The compound has been investigated for its potential in the synthesis of antiallergic agents. A study found that similar compounds exhibit significant antiallergic activity, highlighting the importance of substituents in enhancing activity. Notably, compounds with certain alkyl groups were more potent than their unsubstituted counterparts, with some derivatives outperforming standard treatments like disodium cromoglycate. These findings suggest a promising avenue for the development of novel antiallergic drugs (Nohara et al., 1985).
Heterocyclization Reactions
Research on heterocyclization reactions involving derivatives of similar compounds has shown that various directions are possible, leading to the synthesis of pyrazolopyrimidines and pyrazolopyridines. These reactions provide valuable insights into the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry (Rudenko et al., 2011).
Anticancer and Anti-inflammatory Agents
Another area of research has focused on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents. A novel series of these compounds demonstrated potent cytotoxic activity against cancer cell lines, suggesting their potential as therapeutic agents. Additionally, some derivatives showed significant 5-lipoxygenase inhibition, further underscoring their anti-inflammatory properties (Rahmouni et al., 2016).
Carbo[3+3] Cyclocondensation Reactions
The carbo[3+3] cyclocondensation reactions of similar compounds have been studied, leading to the synthesis of tetrahydropyrazoloquinazolines and tetrahydropyrazoloquinolines. This methodology offers a new approach to synthesizing these complex heterocycles, which could have applications in developing new pharmaceuticals (Orlov & Sidorenko, 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes that inhibit the virus’s ability to replicate .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication .
Result of Action
The result of the compound’s action is the effective inhibition of HBV replication. This is evidenced by the reduction in HBV DNA viral load observed in the HBV AAV mouse model .
Propriétés
IUPAC Name |
5-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h7,9-10H,1-6,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCJOQVVEBMJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=NOC(=C3)C4CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.